Jaceosidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biosynthesis in Artemisia argyi

Scientific Field: Plant Metabolism and Chemodiversity.

Summary of Application: Jaceosidin is a representative polymethoxy flavonoid with medicinal properties significant enough to warrant the development of drugs using its components.

Methods of Application: The study comprehensively analyzed the transcriptome data and flavonoids contents from four different tissues of A. They obtained 41,398 unigenes through the de-novo assembly of transcriptome data and mined promising candidate genes involved in the biosynthesis of eupatilin and jaceosidin.

Results or Outcomes: The analysis led to the identification of a total of 7,265 DEGs, among which 153 genes were annotated as flavonoid-related genes.

Effects on Cytochrome P450 Enzyme Activities in Human Liver Microsomes

Scientific Field: Pharmacology.

Summary of Application: Eupatilin and jaceosidin are bioactive flavones found in the medicinal herbs of the genus Artemisia. The inhibitory potentials of eupatilin and jaceosidin on the activities of seven major human cytochrome P450 enzymes in human liver microsomes were investigated.

Methods of Application: The study used a cocktail probe assay to investigate the inhibitory potentials of eupatilin and jaceosidin on the activities of seven major human cytochrome P450 enzymes in human liver microsomes.

Inhibition of NSCLC Progression and Metastasis

Scientific Field: Oncology.

Summary of Application: Jaceosidin has been found to inhibit the progression and metastasis of non-small cell lung cancer (NSCLC) by regulating the miR-34c-3p/Integrin α2β1 axis.

Methods of Application: The study identified flavonoids that can up-regulate miR-34c-3p expression and evaluated the anticancer activity of the flavonoids in NSCLC cells.

Results or Outcomes: The study found that jaceosidin inhibited the proliferation, migration, and invasion of A549 and H1975 cells in a dose-relevant manner.

Protection from Skin Allergies

Scientific Field: Dermatology.

Summary of Application: Studies have shown that Jaceosidin may be useful for protection from skin allergies.

Methods of Application: The study proved that Jaceosidin could be a therapeutic candidate through increase of antioxidant enzyme activity.

Results or Outcomes: The study suggested that Jaceosidin can improve endoplasmic reticulum stress and insulin sensitivity.

Anti-inflammatory and Antioxidant Activities

Summary of Application: Jaceosidin exhibits a variety of pharmacological activities including anti-inflammatory and antioxidant activities.

Methods of Application: The study evaluated the anti-inflammatory and antioxidant activities of Jaceosidin.

Results or Outcomes: The study found that Jaceosidin has significant anti-inflammatory and antioxidant effects.

Improvement of Endoplasmic Reticulum Stress and Insulin Sensitivity

Scientific Field: Endocrinology.

Summary of Application: Jaceosidin has been shown to improve endoplasmic reticulum stress and insulin sensitivity.

Methods of Application: The study evaluated the effects of Jaceosidin on endoplasmic reticulum stress and insulin sensitivity.

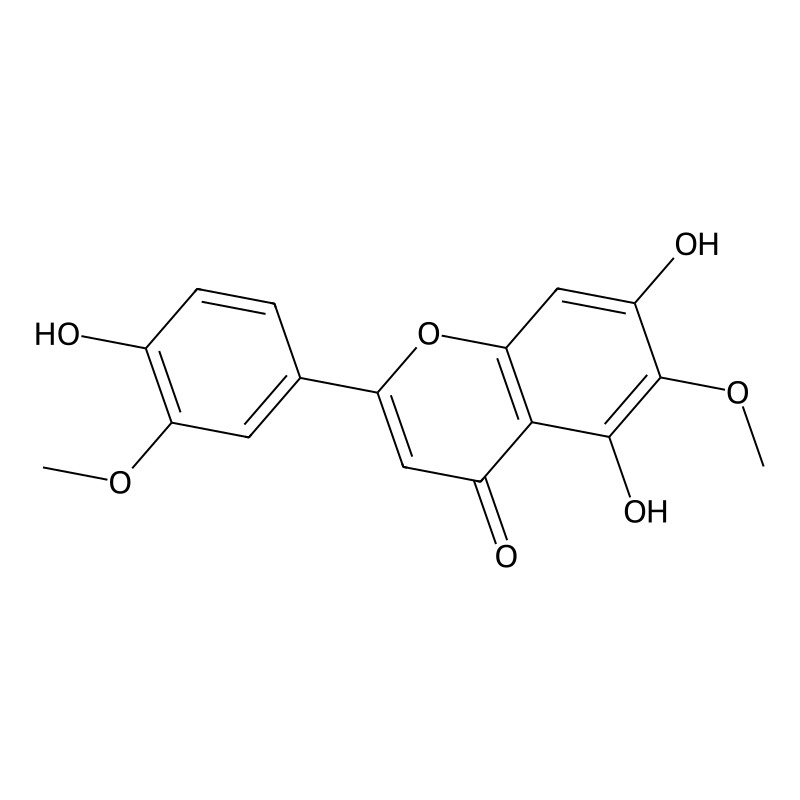

Jaceosidin is a bioactive compound classified as a trihydroxyflavone, specifically characterized by hydroxyl groups at positions 5, 7, and 4', and methoxy groups at positions 3' and 6. Its molecular formula is C17H14O7, and it is primarily extracted from various species of the Artemisia genus, particularly Artemisia princeps and Artemisia arctica. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidative, immunosuppressive, and anticancer properties .

Jaceosidin exhibits various biological activities, including:

- Anti-inflammatory: Jaceosidin may suppress the production of inflammatory molecules by inhibiting key signaling pathways like NF-κB [].

- Anti-cancer: Studies suggest Jaceosidin can induce apoptosis (programmed cell death) in cancer cells and may have potential as an anti-cancer agent [, ]. The mechanism might involve activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins [].

- Antioxidant: Jaceosidin might possess antioxidant properties, helping to scavenge free radicals in the body [].

- CYP1A2: Involved in phenacetin O-deethylation (K_i = 3.8 μM)

- CYP2C8: Affects amodiaquine N-deethylation (K_i = 109.4 μM)

- CYP2C9: Influences diclofenac 4-hydroxylation (K_i = 6.4 μM)

- CYP2D6: Impacts bufuralol 1'-hydroxylation (K_i = 57.8 μM)

These interactions suggest that jaceosidin may influence the pharmacokinetics of co-administered drugs .

Jaceosidin exhibits a range of biological activities:

- Anticancer Properties: It induces cell cycle arrest in endometrial cancer cells by modulating the ERK/ATM/Chk1/2 pathway and inhibiting the Cdc2-cyclin B1 complex .

- Immunosuppressive Effects: It inhibits T cell proliferation and activation by down-regulating the interferon-gamma/STAT1/T-bet signaling pathway .

- Antioxidative and Anti-inflammatory Activities: Jaceosidin has shown potential in reducing oxidative stress and inflammation, making it a candidate for therapeutic applications in conditions like atherosclerosis .

Jaceosidin can be synthesized through various methods:

- Extraction from Natural Sources: The primary method involves extracting jaceosidin from plant materials using solvents like methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis may involve the modification of flavonoid precursors through hydroxylation and methoxylation reactions to achieve the desired structure.

While natural extraction remains the most common approach, synthetic methods are being explored for large-scale production .

Jaceosidin's diverse biological activities lead to several potential applications:

- Pharmaceuticals: Due to its anticancer and immunomodulatory effects, jaceosidin is being investigated for use in cancer therapies and treatments for autoimmune diseases.

- Nutraceuticals: Its antioxidative properties make it a candidate for dietary supplements aimed at improving health and preventing chronic diseases.

- Cosmetics: The anti-inflammatory effects can be utilized in skincare products to reduce inflammation and promote skin health .

Research has highlighted jaceosidin's interactions with various biochemical pathways:

- Cytochrome P450 Enzymes: As mentioned earlier, jaceosidin inhibits multiple cytochrome P450 enzymes, which could affect drug metabolism significantly.

- Cell Signaling Pathways: It modulates key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

These interactions underscore the importance of understanding jaceosidin's pharmacological profile when considering its therapeutic applications.

Similar Compounds

Several compounds share structural similarities with jaceosidin, each possessing unique biological activities:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| Eupatilin | C17H16O7 | Exhibits strong anti-inflammatory effects; also derived from Artemisia species. |

| Apigenin | C15H10O5 | Known for its antioxidant properties and potential anticancer effects; widely studied in various plants. |

| Hispidulin | C17H14O6 | Has shown neuroprotective effects and is also extracted from Artemisia species. |

Jaceosidin's unique combination of hydroxyl and methoxy groups contributes to its specific biological activities, setting it apart from these similar compounds .